(2R,3S)-3-Phenylisoserine, also known as N-benzoyl-(2R,3S)-3-phenylisoserine in its protected form, is a chiral β-hydroxy-α-amino acid. [, , , , , , , ] It serves as the side chain of paclitaxel, a complex diterpenoid natural product renowned for its antitumor activity. [, , , , , , , , ] This compound's significance lies in its crucial role in the semi-synthesis of paclitaxel, which is widely used in the treatment of various cancers. [, , , , , , ]
(2R,3S)-3-Phenylisoserine is a chiral amino acid derivative that plays a significant role in organic chemistry and pharmaceutical research. This compound features a phenyl group attached to the third carbon of the serine backbone, with specific stereochemistry that is crucial for its biological activity. It serves as an important intermediate in the synthesis of various biologically active molecules, particularly taxoids, which are utilized in cancer treatments. The compound's structural characteristics contribute to its functionality in biochemical pathways, making it a valuable substance in both academic and industrial settings.
(2R,3S)-3-Phenylisoserine can be synthesized through several methods, including both chemical and enzymatic approaches. It is derived from the regio- and stereoselective hydrobromolysis of (2S,3R)-β-phenylglycidic acid esters, followed by O-acylcarbamoylation and intramolecular cyclization to form oxazolidin-2-one derivatives. Additionally, enzymatic methods have been developed for its production, emphasizing efficiency and selectivity .
This compound belongs to the class of amino acids and is categorized as a chiral building block in organic synthesis. Its specific stereochemistry (2R,3S) is essential for its interaction with biological systems, influencing its reactivity and function in chemical reactions and biological pathways.
The synthesis of (2R,3S)-3-Phenylisoserine can be accomplished through various methods:
The chemical synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure the desired stereochemistry is obtained. Enzymatic methods are often preferred for their ability to provide high purity and yield without extensive purification processes.
The molecular structure of (2R,3S)-3-Phenylisoserine consists of a serine backbone with a phenyl group attached to the third carbon atom. The stereochemistry at the second and third carbons is critical for its biological activity.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and conformation.
(2R,3S)-3-Phenylisoserine participates in various chemical reactions:
Common reagents used include:
The mechanism of action of (2R,3S)-3-Phenylisoserine involves its role as a chiral intermediate in various biochemical pathways. Its specific stereochemistry allows it to interact selectively with enzymes and receptors, facilitating the synthesis of biologically active compounds. Notably, it has been implicated in inhibiting microtubule depolymerization in cancer cells, leading to cell cycle arrest and apoptosis .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
(2R,3S)-3-Phenylisoserine has diverse applications across multiple scientific fields:
(2R,3S)-3-Phenylisoserine serves as the essential chiral side chain in taxane-based anticancer agents (Taxol® and Taxotère®). Its synthesis demands precise stereocontrol, driving the development of diverse methodologies focusing on efficiency, enantioselectivity, and scalability.
Asymmetric catalysis provides direct routes to the desired stereoisomer. Key approaches involve chiral metal complexes facilitating enantioselective C-C bond formation or functional group transformations. Sharpless asymmetric epoxidation of cinnamyl alcohol derivatives, followed by regioselective epoxide opening with nitrogen nucleophiles under acidic conditions, represents an early foundational route. This method leverages the predictable stereochemistry of the epoxidation step [6] [10].
More recently, Ir(I)- and Ru(II)-phosphine complexes have been investigated for the asymmetric hydrogenation of β-enamido ester precursors. While Ir complexes demonstrated moderate diastereoselectivity, Ru(II) complexes combined with Lewis acid additives (e.g., FeCl₃) achieved superior enantioselectivities up to 76% ee. Optimizing the chiral ligand (e.g., BINAP derivatives) and Lewis acid-to-catalyst ratio (typically 1:10) is critical for performance [8].
Table 1: Asymmetric Catalytic Systems for (2R,3S)-3-Phenylisoserine Synthesis
Catalytic System | Substrate Type | Key Modifiers | Enantioselectivity (ee) | Primary Reference |
---|---|---|---|---|
Ru(II)/(S)-BINAP | β-Enamido Ester | FeCl₃ (1:10) | Up to 76% | [8] |
Ir(I)/Phosphine Ligand | Tetrasubstituted Olefin | None | Low (<50%) | [8] |
Ti(OiPr)₄/(+)-DET | Allylic Alcohol (Epoxidation) | - | >90% (epoxide) | [6] [10] |
Chiral Salen Co(III) | β-Phenylglycidate Ester | - | High (dr >95:5) | [6] |
Enzymatic strategies offer high enantioselectivity under mild conditions, avoiding heavy metal catalysts. Lipase-catalyzed enantioselective hydrolysis is particularly effective. Burkholderia cepacia lipase PS-IM catalyzes the hydrolysis of racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate [(±)-1] in diisopropyl ether (iPr₂O) with minimal water (0.5 equivalents) at 50°C. This process achieves exceptional enantioselectivity (E > 200), yielding the desired (2R,3S)-acid (2) without requiring amino group protection. The unreacted ester enantiomer is easily separated [3].
Alternative chemoenzymatic routes utilize Baker's yeast reduction of 3-bromo-2-ketoalkanoates or lipase-catalyzed kinetic resolution of β-lactam intermediates. For instance, Candida antarctica lipase B (CAL-B) facilitates ring cleavage of racemic cis-3-hydroxy-4-phenylazetidin-2-one with high enantioselectivity (E > 200), providing a direct pathway to enantiopure intermediates [3] [5]. Bristol-Myers Squibb's patented process employs Pseudomonas cepacia lipase for the resolution of a racemic azetin-2-one acetate precursor, highlighting industrial applicability [8].
Table 2: Enzymatic Strategies for (2R,3S)-3-Phenylisoserine Synthesis
Biocatalyst | Substrate | Reaction Type | Conditions | Enantioselectivity (E/ee) | Reference |
---|---|---|---|---|---|
Burkholderia cepacia PS-IM | Ethyl 3-amino-3-phenyl-2-hydroxypropionate | Hydrolysis | iPr₂O, 50°C, 0.5 eq H₂O | >200 (E) | [3] |
Candida antarctica Lipase B | rac-cis-3-Hydroxy-4-phenylazetidin-2-one | Ring Cleavage | Organic solvent | >200 (E) | [3] |
Baker’s Yeast | 3-Bromo-2-ketoalkanoates | Ketone Reduction | Aqueous buffer | ≥96% ee | [3] [5] |
Arthrobacter sp. Lipase | 4-Substituted β-Lactams | Ester Cleavage | Phosphate buffer (pH 7.0) | >99% ee | [3] |
Diastereoselective carbon-carbon bond formation provides efficient access to the core structure. Evans oxazolidinone auxiliaries enable controlled syn-aldol reactions between benzaldehyde and chiral glycinate enolates. This method reliably installs the required contiguous (2R,3S) stereocenters with high diastereomeric ratios (dr >95:5). Subsequent auxiliary removal and functional group transformations yield the target molecule [5] [10].
Another robust approach involves the regio- and stereoselective hydrobromolysis of enantiopure trans-β-phenyl glycidic acid esters (e.g., methyl (2S,3R)-phenylglycidate). Ring opening with HBr proceeds with inversion at C3, yielding the key (2R,3S)-3-bromo-2-hydroxy ester intermediate. This bromide serves as a versatile precursor for aziridine formation or direct amination under modified conditions [6]. The resulting intermediates undergo O-acylcarbamoylation, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylates, and regioselective ring opening to furnish the N-protected phenylisoserine ester [6].
Multi-step syntheses necessitate strategic protecting group manipulation to preserve stereochemistry and enable selective reactions. Critical intermediates include:
Sequential protection involves initial amine protection (Boc₂O), followed by esterification, or vice versa. Deprotection typically employs acidolysis (HCl, TFA) for Boc removal or hydrolysis (LiOH, Na₂CO₃) for ester cleavage, requiring careful optimization to minimize epimerization or degradation [6] [9] [10].
Table 3: Key Protected Intermediates in (2R,3S)-3-Phenylisoserine Synthesis
Intermediate | Protecting Groups | Key Properties/Applications | Reference |
---|---|---|---|
Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate hydrochloride | Methyl ester, HCl salt | Crystalline solid; direct precursor for salt formation | [1] [4] [7] |
Boc-(2R,3S)-3-phenylisoserine | Boc (N), Free Acid | Crystalline (mp 129-134°C); [α]D²⁰ = +50° (1N NaOH); coupling unit | [9] [10] |
N-Benzoyl-(2R,3S)-3-phenylisoserine methyl ester | Benzoyl (N), Methyl ester | Conglomerate former (resolvable by entrainment); Taxol coupling | [2] [10] |
(2R,3S)-3-Phenylisoserine acetate salt | Free Acid, Acetate salt | Highly crystalline; improves handling and purity | [1] [4] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3